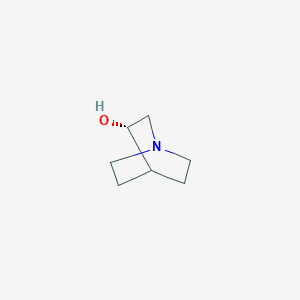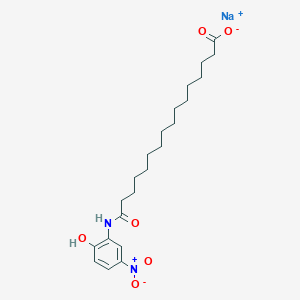
6-amino-3,4-dihydroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound with diverse applications in organic synthesis and pharmaceutical research. It is a key intermediate for various synthetic processes and has been the subject of numerous studies to understand its properties and potential applications.
Synthesis Analysis
The synthesis of 6-amino-3,4-dihydroisoquinolin-1(2H)-one and related compounds involves various strategies. Notably, Mathison and Tidwell (1976) reported an improved synthesis method for 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline, including the elucidation of stereochemistry for some diastereoisomers (Mathison & Tidwell, 1976). Another approach involves a C(sp3)-H activation/electrocyclization strategy for synthesizing 3,4-dihydroisoquinolines, as described by Chaumontet, Piccardi, and Baudoin (2009) (Chaumontet, Piccardi, & Baudoin, 2009).
科学研究应用
Neuroprotective and Therapeutic Potential
Isoquinoline derivatives have been explored for their neuroprotective and therapeutic potentials in treating neurodegenerative diseases. Studies indicate that certain isoquinoline compounds exhibit significant neuroprotective, anti-addictive, and antidepressant-like activities in animal models, suggesting their potential for treating central nervous system disorders (Antkiewicz‐Michaluk, Agnieszka Wąsik, & Michaluk, 2018). These findings underscore the relevance of researching isoquinoline derivatives for developing novel therapeutic agents.
Antimalarial and Antiprotozoal Applications
8-Aminoquinoline compounds, a class closely related to isoquinolines, have been pivotal in antimalarial and antiprotozoal therapy. Recent developments have focused on evaluating analogs with broader efficacy and reduced toxicity. Tafenoquine, for example, has emerged as a promising candidate for the prophylaxis and radical cure of malaria, demonstrating the potential of 8-aminoquinolines in public health (Tekwani & Walker, 2006). This research avenue highlights the significance of isoquinoline derivatives in combating protozoal infections.
Cancer Research
Isoquinoline derivatives have been identified as potential anticancer agents. Research on tetrahydroisoquinolines, for instance, has uncovered their role as anticancer antibiotics, with certain derivatives approved for treating soft tissue sarcomas (Singh & Shah, 2017). These findings suggest that isoquinoline derivatives could be developed into novel classes of drugs for various therapeutic activities, including cancer treatment.
Fluorescent Probes for Zinc Ion Determination
8-Amidoquinoline derivatives have been utilized as fluorescent probes for zinc ion determination, highlighting their applicability in environmental and biological research. The introduction of various carboxamide groups into 8-aminoquinoline molecules has improved water solubility and cell membrane permeability, making these derivatives effective recognition probes for zinc analysis (Mohamad et al., 2021). This application underscores the versatility of isoquinoline derivatives in scientific research beyond their therapeutic potential.
安全和危害
属性
IUPAC Name |
6-amino-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLAULBAJZJPJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650590 |
Source


|
| Record name | 6-Amino-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
22246-00-0 |
Source


|
| Record name | 6-Amino-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-1,2,3,4-tetrahydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41528.png)

![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)









